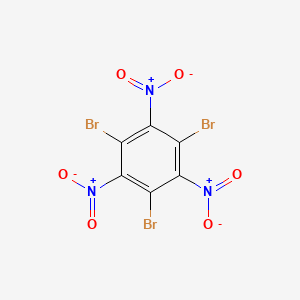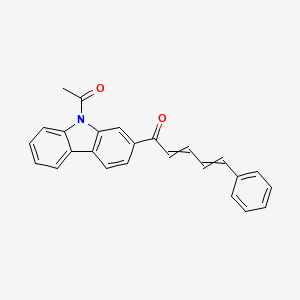
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic heterocycle, and a conjugated penta-2,4-dien-1-one system, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of carbazole with acetyl chloride to introduce the acetyl group at the 9-position. This is followed by a Knoevenagel condensation reaction with benzaldehyde and malonic acid to form the penta-2,4-dien-1-one system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in organic electronics. In biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(9-Acetyl-9H-carbazol-2-yl)-2-chloroethanone
- 1-(9-Acetyl-9H-carbazol-2-yl)-3-phenylprop-2-en-1-one
Comparison: 1-(9-Acetyl-9H-carbazol-2-yl)-5-phenylpenta-2,4-dien-1-one is unique due to its extended conjugated system, which enhances its electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring efficient electron transfer, such as in OLEDs and photovoltaic cells. Additionally, its structural complexity offers more opportunities for chemical modifications and functionalization.
Eigenschaften
CAS-Nummer |
88093-05-4 |
|---|---|
Molekularformel |
C25H19NO2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(9-acetylcarbazol-2-yl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H19NO2/c1-18(27)26-23-13-7-6-12-21(23)22-16-15-20(17-24(22)26)25(28)14-8-5-11-19-9-3-2-4-10-19/h2-17H,1H3 |
InChI-Schlüssel |
MJABHDBQYQSFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C=CC=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


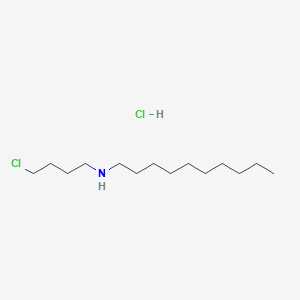
methylsilane](/img/structure/B14405684.png)
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
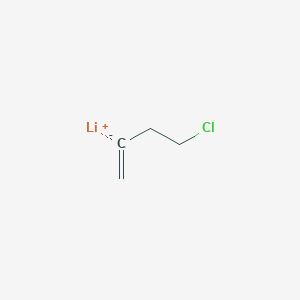
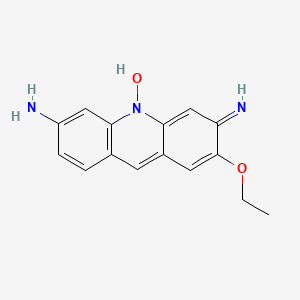
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
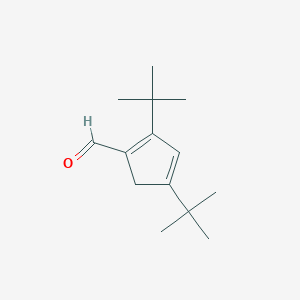
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
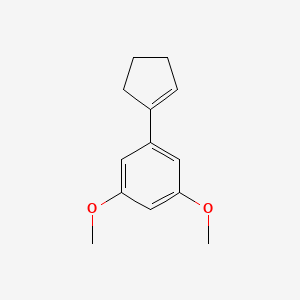
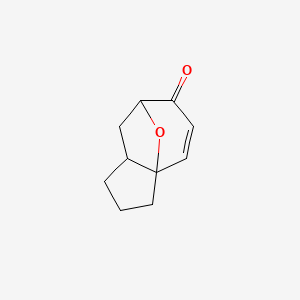
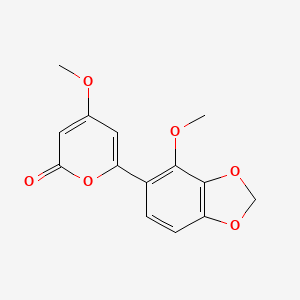
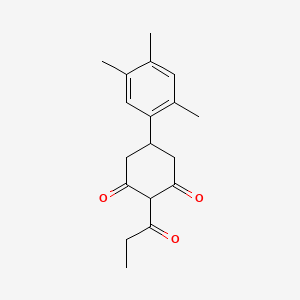
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
